molecular formula C47H51NO16 B028917 6,3'-p-Dihydroxypaclitaxel CAS No. 157230-10-9

6,3'-p-Dihydroxypaclitaxel

Cat. No.: B028917
CAS No.: 157230-10-9
M. Wt: 885.9 g/mol
InChI Key: NEGGNAWLXHJUEM-FJMWQILYSA-N
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Description

6,3’-p-Dihydroxypaclitaxel is a metabolite of paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a taxane core. The chemical formula for 6,3’-p-Dihydroxypaclitaxel is C45H47NO18 .

Scientific Research Applications

6,3’-p-Dihydroxypaclitaxel has several scientific research applications, including:

Mechanism of Action

Target of Action

6,3’-p-Dihydroxypaclitaxel, also known as 6alpha,3’-p-Dihydroxy Paclitaxel, is a metabolite of the chemotherapeutic agent Paclitaxel . Paclitaxel primarily targets microtubules in the cell, inhibiting mitosis and promoting apoptosis . The primary target of 6,3’-p-Dihydroxypaclitaxel is likely to be similar, although specific studies on this metabolite are limited.

Mode of Action

Paclitaxel, and by extension 6,3’-p-Dihydroxypaclitaxel, stabilizes microtubules and prevents their disassembly, which is crucial for cell division . This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death .

Biochemical Pathways

The biochemical pathways affected by 6,3’-p-Dihydroxypaclitaxel are those involved in cell division and apoptosis . By stabilizing microtubules, the compound disrupts the normal dynamics of microtubule assembly and disassembly required for mitosis . This leads to cell cycle arrest and triggers apoptosis pathways .

Pharmacokinetics

Paclitaxel is metabolized primarily to 6a-hydroxypaclitaxel by the cytochrome P450 isozyme CYP2C8, and to two minor metabolites, 3’-p-hydroxypaclitaxel and 6a, 3’-p-dihydroxypaclitaxel, by CYP3A4 . The pharmacokinetics of 6,3’-p-Dihydroxypaclitaxel would be expected to follow similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties as paclitaxel .

Result of Action

The result of 6,3’-p-Dihydroxypaclitaxel’s action is the inhibition of cell division and the induction of apoptosis . This leads to a decrease in the proliferation of cancer cells, contributing to the overall anticancer effect of the drug .

Action Environment

The action of 6,3’-p-Dihydroxypaclitaxel, like that of paclitaxel, can be influenced by various environmental factors. These include the presence of other drugs, the patient’s overall health status, and specific genetic factors that may affect drug metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,3’-p-Dihydroxypaclitaxel typically involves the hydroxylation of paclitaxel. This process can be achieved using cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, which facilitate the addition of hydroxyl groups at specific positions on the paclitaxel molecule .

Industrial Production Methods: Industrial production of 6,3’-p-Dihydroxypaclitaxel is generally carried out through biotransformation processes using microbial cultures or liver microsomes. These methods leverage the natural enzymatic activity to produce the desired hydroxylated metabolites .

Chemical Reactions Analysis

Types of Reactions: 6,3’-p-Dihydroxypaclitaxel undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 6,3’-p-Dihydroxypaclitaxel is unique due to its specific hydroxylation pattern, which may confer distinct biological activities and metabolic stability compared to other paclitaxel metabolites .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO16/c1-23-30(62-43(58)33(52)32(26-17-19-29(51)20-18-26)48-41(56)27-13-9-7-10-14-27)21-47(59)40(63-42(57)28-15-11-8-12-16-28)36-45(6,38(55)35(61-24(2)49)31(23)44(47,4)5)37(54)34(53)39-46(36,22-60-39)64-25(3)50/h7-20,30,32-37,39-40,51-54,59H,21-22H2,1-6H3,(H,48,56)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGGNAWLXHJUEM-FJMWQILYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=C(C=C4)O)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=C(C=C4)O)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@@H]3O)O)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157230-10-9
Record name Benzenepropanoic acid, β-(benzoylamino)-α,4-dihydroxy-, (2aR,3S,4R,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-3,4,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157230-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,3'-p-Dihydroxypaclitaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157230109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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